Product packaging for 8-Bromoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 850349-02-9)

8-Bromoimidazo[1,2-a]pyridine

Cat. No.: B1285415
CAS No.: 850349-02-9
M. Wt: 197.03 g/mol
InChI Key: GCCVNNZARPFXES-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Frameworks in Chemical Science

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocyclic ring system that has garnered substantial attention in chemical research. nih.govrsc.orgrsc.orgrsc.org This framework is considered a "privileged structure" because of its ability to bind to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.netacs.org Its unique structural and chemical properties also lend themselves to applications in materials science. researchgate.netbohrium.com The versatility of the imidazo[1,2-a]pyridine core allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. nih.govbio-conferences.org

The development of new synthetic methods for the creation and functionalization of imidazo[1,2-a]pyridines remains an active area of research. rsc.orgsci-hub.sersc.orgnih.gov Scientists are continually exploring more efficient, cost-effective, and environmentally friendly ways to produce these valuable compounds. bohrium.commdpi.com

Contextual Overview of Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring. numberanalytics.comnumberanalytics.com These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. troindia.in Heterocyclic compounds are ubiquitous in nature, found in essential biomolecules like nucleic acids, vitamins, and alkaloids. numberanalytics.comtroindia.in

This field is a driving force in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com A significant portion of drugs approved for therapeutic use contain heterocyclic rings, highlighting the importance of this area of research in medicinal chemistry. researchgate.net The continuous exploration of heterocyclic chemistry leads to the discovery of novel molecular structures with diverse applications. numberanalytics.comijpsr.com

Historical Perspectives of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry Initiatives

The imidazo[1,2-a]pyridine scaffold has a rich history in medicinal chemistry, with several derivatives being developed into commercially successful drugs. rsc.orgnih.govresearchgate.net Marketed drugs such as zolpidem, used for insomnia, and alpidem (B1665719), an anxiolytic agent, feature this heterocyclic core. nih.govrsc.orgnih.gov Other examples include zolimidine (B74062) for peptic ulcers and olprinone (B1662815) for acute heart failure. sci-hub.senih.gov

The wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives has fueled extensive research into their potential as therapeutic agents. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netsci-hub.senih.gov The ongoing investigation of this scaffold continues to yield new compounds with promising pharmacological profiles, solidifying its importance in drug discovery and development. rsc.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1285415 8-Bromoimidazo[1,2-a]pyridine CAS No. 850349-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVNNZARPFXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590092
Record name 8-Bromoimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-02-9
Record name 8-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromoimidazo[1,2-a]pyridine
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Synthetic Methodologies for Imidazo 1,2 a Pyridines

Condensation-Based Synthesis Strategies

Condensation reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyridines, typically involving the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

A classic and widely utilized method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.orgbio-conferences.orgchemrxiv.orgchemrxiv.org This reaction, often referred to as the Tschitschibabin reaction, proceeds through initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. acs.org For the synthesis of 8-bromoimidazo[1,2-a]pyridine, the starting material is 2-amino-3-bromopyridine (B76627).

The reaction can be carried out under various conditions. While early procedures involved high temperatures in sealed tubes, modern adaptations utilize milder conditions. bio-conferences.org For instance, the reaction can be performed by refluxing the reactants in a solvent like ethanol (B145695) in the presence of a base such as sodium bicarbonate. chemrxiv.orgresearchgate.netijres.org Catalyst-free versions of this reaction have also been developed, proceeding efficiently at moderate temperatures. bio-conferences.org

A specific example involves the reaction of 2-amino-3-bromopyridine with 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966) in ethanol at 80°C with sodium bicarbonate as the base, yielding 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine. ijres.org The use of different α-haloketones allows for the introduction of various substituents at the 2-position of the imidazo[1,2-a]pyridine (B132010) core.

Starting MaterialsReagents/ConditionsProductReference
2-Amino-3-bromopyridine, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanoneSodium bicarbonate, Ethanol, 80°C8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine ijres.org
2-Aminopyridines, α-HaloketonesRefluxing ethanol, Sodium bicarbonateSubstituted imidazo[1,2-a]pyridines chemrxiv.org
2-Aminopyridines, BromoacetophenonesDMF, Potassium carbonate, Room temperatureSubstituted imidazo[1,2-a]pyridines acs.org

Condensation of 2-Aminopyridines with Aldehydes and Ketones

The condensation of 2-aminopyridines with aldehydes and ketones represents another versatile route to imidazo[1,2-a]pyridines. acs.orgsioc-journal.cn These reactions often proceed through the formation of an intermediate which then undergoes cyclization. Various catalytic systems have been developed to promote this transformation, including both metal-based and metal-free approaches. acs.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones has been shown to be compatible with a broad range of functional groups. organic-chemistry.org

Cyclization with α-Halogenocarbonyl Compounds

The cyclization reaction between a 2-aminopyridine and an α-halogenocarbonyl compound is a fundamental method for constructing the imidazo[1,2-a]pyridine core. chemrxiv.org This process involves the initial formation of an N-alkylated intermediate, where the nitrogen of the pyridine ring attacks the carbon bearing the halogen. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, leading to the formation of the five-membered imidazole ring. The reaction is typically driven to completion by the elimination of a water molecule. The choice of the α-halogenocarbonyl compound determines the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.

Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) Applications

The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, which provides a direct route to 3-aminoimidazo[1,2-a]pyridines. acs.orgnih.govbeilstein-journals.org This reaction has been widely exploited for the synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives due to its operational simplicity and the ready availability of the starting materials. nih.govbeilstein-journals.org

The GBB-3CR can be catalyzed by various Lewis or Brønsted acids. mdpi.com To synthesize 8-bromo-substituted analogs, 2-amino-3-bromopyridine would be used as the pyridine component. The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular cyclization yields the final product. The versatility of this reaction allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring by simply changing the aldehyde and isocyanide components.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Groebke–Blackburn–Bienaymé (GBB-3CR)2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acids (e.g., Sc(OTf)3)3-Aminoimidazo[1,2-a]pyridines acs.orgnih.govbeilstein-journals.org

A3-Coupling Reaction Protocols

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is another powerful multicomponent strategy that has been adapted for the synthesis of imidazo[1,2-a]pyridines. acs.orgscienceopen.com This reaction typically involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt. acs.orgscienceopen.comresearchgate.net The process is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes a 5-exo-dig cyclization to form the imidazo[1,2-a]pyridine ring system.

An environmentally friendly version of this reaction has been developed using a Cu(II)-ascorbate catalyst in an aqueous micellar medium. acs.orgnih.gov This method allows for the synthesis of a variety of imidazo[1,2-a]pyridines in good yields. For the synthesis of 8-bromoimidazo[1,2-a]pyridines, 2-amino-3-bromopyridine would be employed as the amine component. The versatility of the A3-coupling allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and alkyne starting materials.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
A3-Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCu(II)-ascorbate, Aqueous micellar mediaSubstituted imidazo[1,2-a]pyridines acs.orgnih.gov
A3-Coupling2-Aminopyridine, Aldehydes, AlkynesCu/SiO2Substituted imidazo[1,2-a]pyridines scienceopen.comresearchgate.net

Decarboxylative Three-Component Transformations

Decarboxylative reactions represent an elegant strategy for carbon-carbon and carbon-heteroatom bond formation. In the context of imidazo[1,2-a]pyridine synthesis, domino reactions involving a decarboxylation step are of significant interest. One such pathway involves a domino Michael addition/decarboxylation/oxidation/annulation sequence, which can be used to functionalize the imidazo[1,2-a]pyridine core. researchgate.net

While not a three-component reaction in the strictest sense, the existence and utility of intermediates such as this compound-3-carboxylic acid highlight the potential for decarboxylation in synthetic pathways. a2bchem.com This carboxylic acid derivative serves as a versatile building block where the carboxyl group can be removed in a subsequent step to yield the target scaffold, or the bromo-substituent can be used for further derivatization via cross-coupling reactions. a2bchem.com

Oxidative Coupling and Cyclization Methodologies

Oxidative cyclization has emerged as a powerful and atom-economical approach for constructing the imidazo[1,2-a]pyridine ring system. nih.gov These methods often involve the formation of two new bonds in a single operation through C-H activation and subsequent C-N bond formation. researchgate.net Various oxidants and catalytic systems have been employed to achieve these transformations efficiently.

The use of molecular oxygen from the air as a terminal oxidant makes aerobic oxidative cyclization a particularly green and sustainable method. Several copper-catalyzed protocols have been developed that operate under aerobic conditions. An operationally simple method involves the reaction of 2-aminopyridines with methyl ketones, catalyzed by copper(I) iodide, using molecular oxygen as the sole oxidant. researchgate.net This process facilitates the rapid assembly of the imidazo[1,2-a]pyridine core with a broad tolerance for different functional groups. researchgate.net

Similarly, copper(II) acetate (B1210297) (Cu(OAc)₂) has been used to promote the aerobic oxidative cyclization of 2-aminopyridines with terminal alkynes. nih.gov Another notable example is the copper bromide-mediated aerobic oxidative synthesis of 3-bromoimidazo[1,2-a]pyridines from pyridines and enamides, showcasing a direct approach to halogenated derivatives. nih.govrsc.org

Beyond aerobic methods, various other metal-catalyzed oxidative cyclization techniques have been reported. A one-pot tandem reaction promoted by an I₂/CuO system effectively synthesizes imidazo[1,2-a]pyridines from a carbonyl compound and a 2-aminopyridine. beilstein-journals.org In this system, copper oxide (CuO) plays multiple roles to facilitate the transformation. beilstein-journals.org

Researchers have also developed a one-pot tandem cyclization/bromination of α-bromoketones with 2-aminopyridine using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govrsc.org This metal-free approach yields versatile 3-bromo-imidazopyridines with excellent functional group tolerance. nih.govrsc.org The proposed mechanism suggests that the cyclization to form the imidazo[1,2-a]pyridine intermediate is promoted by the subsequent bromination step. nih.gov

Table 1: Selected Metal-Involved Oxidative Cyclization Methods for Imidazo[1,2-a]pyridines

Catalyst SystemReactantsOxidantKey FeatureRef
CuI2-Aminopyridine, Methyl KetoneO₂ (air)Aerobic C-H activation researchgate.net
Cu(OAc)₂2-Aminopyridine, Terminal AlkyneO₂ (air)Aerobic cyclization nih.gov
CuBrPyridine, EnamideO₂ (air)Direct synthesis of 3-bromo derivatives nih.govrsc.org
I₂/CuOCarbonyl Compound, 2-Aminopyridine-Tandem cyclization beilstein-journals.org

Aerobic Oxidative Cyclization Reactions

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction and functionalization of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net Catalysts based on copper and palladium are particularly prominent, enabling a wide array of transformations from basic ring formation to complex C-H functionalization. nih.govmdpi.com

Copper catalysts are valued for their low cost and unique reactivity in promoting C-N and C-C bond formations. Numerous protocols for synthesizing imidazo[1,2-a]pyridines rely on copper. A three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by CuI provides an efficient route to the core structure. beilstein-journals.org

The synthesis of 3-bromoimidazo[1,2-a]pyridines has been achieved via a copper bromide-mediated aerobic oxidative process involving pyridines and enamides. nih.govrsc.org Furthermore, nano-copper oxide has been utilized as a heterogeneous catalyst in three-component A³ coupling reactions. beilstein-journals.org Other copper-catalyzed methods include the intramolecular oxidative C-H amidation of N-pyridylenaminones and Cu(OAc)₂-promoted reactions that provide a concise route to important drug analogues like alpidem (B1665719). nih.govbeilstein-journals.org

Table 2: Overview of Copper-Catalyzed Synthetic Protocols

CatalystReaction TypeStarting MaterialsProduct TypeRef
CuIThree-component dominoAldehyde, 2-Aminopyridine, AlkyneSubstituted Imidazo[1,2-a]pyridines beilstein-journals.org
CuBrAerobic Oxidative CyclizationPyridine, Enamide3-Bromoimidazo[1,2-a]pyridines nih.govrsc.org
Nano-CuOA³ Coupling2-Aminopyridine, Alkyne, Azide2-Triazolylimidazo[1,2-a]pyridines beilstein-journals.org
Cu(OAc)₂Aerobic Oxidative Cyclization2-Aminopyridine, AlkyneSubstituted Imidazo[1,2-a]pyridines nih.govbeilstein-journals.org

Palladium catalysis is a powerful tool for the functionalization of the preformed imidazo[1,2-a]pyridine core, particularly through cross-coupling reactions. The direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates has been accomplished using a Pd(OAc)₂ catalyst with appropriate phosphine (B1218219) ligands. nih.gov

A significant application is the aminocarbonylation of halo-imidazo[1,2-a]pyridines. For instance, 8-iodoimidazo[1,2-a]pyridine (B15351950) can be converted to the corresponding 8-carboxamide derivatives through a palladium-catalyzed carbonylation reaction with various amines. mdpi.com This methodology is directly applicable to this compound, providing a route to introduce amide functionalities, which are prevalent in pharmacologically active molecules. mdpi.com The reaction can be performed using a recyclable heterogeneous palladium catalyst, enhancing its sustainability. mdpi.com

Moreover, the 3-bromoimidazo[1,2-a]pyridine (B1267429) derivatives synthesized via oxidative methods serve as versatile synthons for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki (arylation) and Sonogashira (alkynylation) couplings, allowing for the construction of more complex and diverse molecular architectures. nih.govrsc.orgrsc.org

Table 3: Selected Palladium-Catalyzed Reactions for Imidazo[1,2-a]pyridine Functionalization

Catalyst SystemReaction TypeSubstrateReagentsProductRef
Pd(OAc)₂ / SPhosC-3 ArylationImidazo[1,2-a]pyridineAryl tosylate, K₃PO₄·H₂OC-3 Arylated Product nih.gov
SILP-PdAminocarbonylation8-Iodo/Bromo-imidazo[1,2-a]pyridineCO, Amine, Et₃N8-Carboxamide Derivative mdpi.com
Pd(PPh₃)₂Cl₂ / CuISonogashira Coupling3-Bromoimidazo[1,2-a]pyridineTerminal Alkyne, BaseC-3 Alkynylated Product nih.govrsc.org

Nickel-Catalyzed Synthetic Protocols

Nickel-catalyzed reactions represent a valuable tool for the functionalization of heterocyclic compounds, including the imidazo[1,2-a]pyridine core. While direct nickel-catalyzed synthesis of the 8-bromo-substituted parent compound is not extensively detailed, nickel catalysis is prominently used in cross-coupling reactions to introduce various substituents onto the imidazo[1,2-a]pyridine skeleton. For instance, nickel-catalyzed C-H trifluoromethylation has been reported for electron-rich heteroarenes, which could potentially be applied to imidazo[1,2-a]pyridine systems. acs.org Additionally, nickel's diverse reactivity and cost-effectiveness make it an attractive catalyst for various organic transformations. beilstein-journals.org Research into the direct nickel-catalyzed C-H bromination of imidazo[1,2-a]pyridines could provide a more direct route to the 8-bromo derivative.

Metal-Free Synthetic Strategies

In a move towards more sustainable and cost-effective chemistry, several metal-free approaches for the synthesis of imidazo[1,2-a]pyridines have been developed. These methods often rely on the inherent reactivity of the starting materials under specific conditions.

A common metal-free approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov For the synthesis of this compound, 3-bromo-2-aminopyridine is a key starting material. One reported synthesis involves the reaction of 3-bromo-2-aminopyridine with 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone in the presence of sodium bicarbonate in ethanol at 80°C to construct the imidazole ring. ijres.orgresearchgate.net

Another innovative metal-free method reports a rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous conditions. rsc.org This involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, achieving quantitative yields in minutes on a gram scale. rsc.org While not specifically demonstrated for the 8-bromo derivative, this method highlights the potential for greener synthetic alternatives.

Furthermore, transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.gov This method provides a direct route to 3-bromo-imidazo[1,2-a]pyridines and could potentially be adapted for the synthesis of other bromo-substituted isomers. nih.gov The reaction proceeds through a proposed radical mechanism. nih.gov

Miscellaneous Synthetic Protocols

A variety of other synthetic methods have been employed to generate imidazo[1,2-a]pyridines, including tandem reactions, radical-mediated processes, microwave-assisted synthesis, and eco-friendly approaches.

Tandem or one-pot reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps without isolating intermediates. A one-pot, three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by CuI and co-catalyzed by NaHSO₄·SiO₂, has been reported for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org

Another example involves a one-pot tandem cyclization/bromination of α-bromoketones with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) to afford 3-bromoimidazo[1,2-a]pyridines. nih.gov This method is notable for not requiring a base. nih.gov The synthesis of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment has also been achieved through a tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence. beilstein-journals.org

Radical reactions provide an alternative pathway for the functionalization of imidazo[1,2-a]pyridines. rsc.org A proposed mechanism for the metal-free regioselective halogenation of imidazo[1,2-a]pyridines involves a chlorine radical attacking the double bond of the imidazole ring. nih.gov Similarly, the trifluoromethylation of imidazopyridines with Langlois reagent is believed to proceed via a radical pathway. organic-chemistry.org These examples underscore the potential of radical chemistry in accessing functionalized imidazo[1,2-a]pyridine derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. derpharmachemica.com A facile microwave-assisted reaction of phenacyl bromide and 2-aminopyridine catalyzed by an ionic liquid under solvent-free conditions has been developed for the synthesis of imidazo[1,2-a]pyridines. derpharmachemica.com

Another microwave-assisted protocol involves the condensation of 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium to produce 3-carbaldehyde substituted imidazo[1,2-a]pyridines. nih.govacs.org Furthermore, a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation has been developed for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives. researchgate.net The functionalization of alkyl 3-(bromoimidazo[1,2-a]pyridin-3-yl)-2-(diethoxyphosphoryl)acrylates has also been successfully achieved using a microwave-assisted Mizoroki–Heck reaction, a transformation that was ineffective under standard thermal conditions. beilstein-journals.org

The principles of green chemistry are increasingly influencing the design of synthetic routes. sioc-journal.cn An environmentally benign protocol for the synthesis of imidazo[1,2-a]pyridine derivatives utilizes ammonium (B1175870) chloride as a nonvolatile green catalyst in ethanol at room temperature or with gentle heating. nih.govacs.org

A rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines has been reported, proceeding under ambient conditions and offering a significant improvement in green metrics compared to traditional routes. rsc.org The use of air as a green oxidant in the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins further exemplifies the trend towards more sustainable methodologies. organic-chemistry.org Additionally, performing reactions in water, a green solvent, without the need for a metal catalyst, as seen in the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines, highlights the ongoing efforts to develop more environmentally friendly synthetic protocols. organic-chemistry.org

Data Tables

Table 1: Selected Metal-Free Syntheses of Imidazo[1,2-a]Pyridine Derivatives

Starting MaterialsReagents and ConditionsProductReference
3-bromo-2-aminopyridine, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanoneNaHCO₃, ethanol, 80°C, 3h8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine ijres.org, researchgate.net
N-propargylpyridiniumsNaOH, aqueous, ambient temperatureImidazo[1,2-a]pyridines rsc.org
Imidazo[1,2-a]pyridinesNaBrO₂, AcOH, DMF, 60°C, 10h3-bromo-imidazo[1,2-a]pyridines nih.gov

Table 2: Overview of Miscellaneous Synthetic Protocols for Imidazo[1,2-a]Pyridine Derivatives

MethodologyKey FeaturesExample ProductReference
Tandem ReactionOne-pot cyclization/bromination3-bromo-imidazo[1,2-a]pyridines nih.gov
Radical-MediatedMetal-free, radical halogenation3-bromo-imidazo[1,2-a]pyridines nih.gov
Microwave-AssistedRapid, solvent-freeImidazo[1,2-a]pyridines derpharmachemica.com
Eco-FriendlyAqueous, ambient conditions, metal-freeImidazo[1,2-a]pyridines rsc.org

Conclusion

8-Bromoimidazo[1,2-a]pyridine represents a significant and versatile chemical entity within the broader class of imidazo[1,2-a]pyridine (B132010) derivatives. Its unique structural features and chemical reactivity make it an indispensable tool for researchers in medicinal chemistry and materials science. The continued exploration of the synthesis and applications of this compound and its analogues will undoubtedly lead to the discovery of new molecules with important therapeutic and technological applications.

Medicinal Chemistry and Biological Activity of 8 Bromoimidazo 1,2 a Pyridine Derivatives

The Imidazo[1,2-a]pyridine (B132010) Core as a "Privileged Structure" in Drug Discovery

The therapeutic versatility of the imidazo[1,2-a]pyridine core is demonstrated by its presence in commercially available drugs with diverse applications, such as zolpidem (a hypnotic), alpidem (B1665719) (an anxiolytic), and zolimidine (B74062) (an antiulcer agent). ijres.orgresearchgate.netresearchgate.net Beyond these, numerous imidazo[1,2-a]pyridine derivatives are under investigation for a wide spectrum of pharmacological activities, including anti-cancer, anti-infective, anti-inflammatory, and enzyme inhibitory properties. acs.orgresearchgate.netresearchgate.netnih.gov The ability of this single molecular framework to serve as a foundation for drugs targeting different diseases underscores its privileged status in the field of drug discovery. benthamdirect.comnih.govacs.org

Role of 8-Bromoimidazo[1,2-a]pyridine in Pharmaceutical Development

The introduction of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine core, creating this compound, serves as a critical strategic modification in pharmaceutical development. chemimpex.comchemimpex.com This halogen substituent significantly influences the compound's chemical reactivity and biological activity, making it a valuable intermediate for the synthesis of a diverse array of therapeutic candidates. chemimpex.coma2bchem.com

The bromine atom at the 8-position is particularly useful as a synthetic handle. a2bchem.comchemshuttle.com It provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the straightforward introduction of different aryl or heteroaryl groups. chemshuttle.comnih.gov This synthetic flexibility is crucial for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of drug candidates. a2bchem.comnih.gov By systematically modifying the 8-position, medicinal chemists can fine-tune the compound's interaction with its biological target.

Furthermore, the presence of the bromine atom can directly impact the compound's pharmacokinetic properties, including its metabolic stability and ability to bind to target enzymes or receptors. chemimpex.com Halogen bonding, a non-covalent interaction involving the bromine atom, can contribute to enhanced binding affinity at the active site of a biological target. The 8-bromo substitution is a key feature in the development of various investigational agents, including those with anti-cancer and anti-infective properties. chemimpex.com

Investigational Therapeutic Applications of Derivatives

Derivatives of this compound have emerged as a promising class of compounds in anti-cancer research. chemimpex.com The imidazo[1,2-a]pyridine scaffold itself is found in numerous compounds with demonstrated anti-cancer properties, and the addition of a bromine atom at the 8-position has been a key strategy in the development of novel and potent anti-cancer agents. chemimpex.comresearchgate.netrsc.org These derivatives have been investigated for their ability to inhibit various cancer cell lines, including those of breast, colorectal, and leukemia. rsc.orgbohrium.com Research has focused on their role as inhibitors of critical cellular signaling pathways that are often dysregulated in cancer. nih.govsemanticscholar.org

A significant area of anti-cancer research for this compound derivatives is their activity as kinase inhibitors. Kinases are key enzymes that regulate a multitude of cellular processes, and their aberrant activity is a hallmark of many cancers.

PI3Kα Inhibition: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently overactive in human cancers, making it a prime target for cancer therapy. semanticscholar.orgnih.gov A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent inhibitors of PI3Kα. semanticscholar.orgnih.gov In one study, systematic modifications of the imidazo[1,2-a]pyridine scaffold, including the 8-position, led to the identification of a compound (compound 35 ) with an IC50 of 150 nM against PI3Kα. semanticscholar.orgtandfonline.com This compound was found to be particularly effective against breast cancer cell lines with PIK3CA mutations. semanticscholar.org Another study identified a thiazole (B1198619) derivative of imidazo[1,2-a]pyridine (compound 12 ) with potent and highly selective PI3Kα inhibitory activity (IC50 of 0.0028 µM). ebi.ac.uk

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is another important target in cancer therapy due to its role in regulating transcription. rsc.orggoogle.com Imidazo[1,2-a]pyridine derivatives have been designed as CDK9 inhibitors. One study reported a series of compounds, with compound LB-1 showing potent CDK9 inhibition with an IC50 value of 9.22 nM and high selectivity. rsc.org This compound demonstrated significant activity against colorectal cancer cells. rsc.org

Compound/Derivative SeriesTarget KinaseReported Activity (IC50)Cancer Cell Line(s)Reference
2, 6, 8-substituted Imidazo[1,2-a]pyridines (e.g., compound 35)PI3Kα150 nMBreast cancer (T47D) semanticscholar.orgtandfonline.com
Thiazole derivative of imidazo[1,2-a]pyridine (compound 12)PI3Kα0.0028 µMHeLa ebi.ac.uk
Imidazo[1,2-a]pyridine derivatives (e.g., compound LB-1)CDK99.22 nMColorectal cancer (HCT116) rsc.org

A key mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.

Studies have shown that these compounds can trigger apoptosis in various cancer cell lines. For instance, 8-bromo-6-chloro-imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. In leukemia cell lines, certain imidazo[1,2-a]pyridine derivatives have been shown to cause significant apoptosis at concentrations around 10⁻⁵ M.

Furthermore, PI3Kα inhibitors based on the this compound scaffold have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. semanticscholar.orgtandfonline.com Flow cytometry analysis confirmed that compound 35 , a potent PI3Kα inhibitor, caused cell cycle arrest in the G1 phase and induced apoptosis in T47D breast cancer cells. semanticscholar.orgtandfonline.com Similarly, CDK9 inhibitor LB-1 was found to induce apoptosis in HCT116 colorectal cancer cells. rsc.org The anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives, which is linked to the suppression of the NF-κB and STAT3 signaling pathways, may also contribute to their anti-cancer effects by modulating the tumor microenvironment. nih.gov

The imidazo[1,2-a]pyridine scaffold, including 8-bromo derivatives, has been extensively investigated for its potential in developing new anti-infective agents to combat a wide range of pathogens. nih.govacs.orgresearchgate.net

Antimycobacterial Activity: Derivatives of imidazo[1,2-a]pyridine have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.govmdpi.comrsc.org Several compounds from this class have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. mdpi.comrsc.orgnih.gov For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, where the lead compound contained an 8-bromo substituent, exhibited excellent in vitro activity against drug-susceptible M. tuberculosis. rsc.org In another study, imidazo[1,2-a]pyridine amides and sulfonamides were synthesized, with some derivatives showing outstanding anti-TB activity with Minimum Inhibitory Concentrations (MICs) as low as 0.05 µg/mL. nih.gov The target of some of these compounds is believed to be QcrB, a component of the cytochrome bc1 complex essential for mycobacterial energy metabolism. mdpi.com

Antiviral, Antibacterial, Antifungal, and Antileishmanial Activities: Beyond mycobacteria, the broad-spectrum anti-infective potential of imidazo[1,2-a]pyridines has been noted. nih.govacs.orgresearchgate.netjst.go.jp The scaffold is recognized for its utility in developing agents with antibacterial, antifungal, and antiviral properties. researchgate.netjst.go.jp For instance, a series of 75 imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and showed in vitro activity against a variety of Gram-positive and Gram-negative bacteria. jst.go.jp Research has also explored these derivatives for their activity against other pathogens like Leishmania. nih.gov

Derivative SeriesActivity TypePathogen(s)Reported Activity (MIC/IC50)Reference
Imidazo[1,2-a]pyridine amides and sulfonamidesAntimycobacterialMycobacterium tuberculosis H37Rv0.05 - 0.4 µg/mL nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesAntimycobacterialDrug-susceptible M. tuberculosisMIC90: 0.069–0.174 μM rsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesAntimycobacterialMDR and XDR M. tuberculosisMIC90: 0.07–2.2 μM (MDR) rsc.org
Imidazo[1,2-a]pyrimidine derivativesAntibacterialGram-positive and Gram-negative bacteriaPotent activity reported jst.go.jp
Imidazo[1,2-a]pyridine derivativesAntileishmanialLeishmaniaActive hits identified nih.gov

Anti-Infective Agent Development (e.g., Antimycobacterial, Antiviral, Antibacterial, Antifungal, Antileishmanial)

Focus on Anti-Tuberculosis Agents

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as a promising class of agents against Mycobacterium tuberculosis (Mtb). mdpi.comnih.gov The emergence of multidrug-resistant tuberculosis strains necessitates the development of new antimycobacterial agents with novel mechanisms of action. mdpi.com

Research into imidazo[1,2-a]pyridine-based compounds has yielded derivatives with potent anti-TB activity. In one study, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and screened against the H37Rv strain of M. tuberculosis. Several compounds, including those with a bromo-substituent, demonstrated significant activity, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 μg/mL. nih.gov Network pharmacology analysis of these derivatives identified 24 potential targets for Mtb infection. nih.gov Another study focused on imidazo[1,2-a]pyridine-8-carboxamides, which were identified through whole-cell screening as a novel lead series of selective Mtb inhibitors. nih.gov The presence of bromine atoms at positions 6 and 8 on the imidazo[1,2-a]pyridine scaffold has been noted to influence antibacterial activity, suggesting that the additional bromine at the 8-position could enhance potency against certain bacteria. mdpi.com

Table 1: Anti-Tuberculosis Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is for interactive purposes. Select a compound to see more details.

Compound ClassTarget StrainActivity Range (MIC)Reference
Imidazo[1,2-a]pyridine derivativesMtb H37Rv1.6 - 6.25 µg/mL nih.gov
Imidazo[1,2-a]pyridine-8-carboxamidesMtbActive (Lead Series) nih.gov

Central Nervous System (CNS) Modulatory Activities (e.g., Anxiolytic, Hypnotic, Anticonvulsant)

The imidazo[1,2-a]pyridine nucleus is a core component of several clinically used drugs with CNS activity, such as the hypnotic zolpidem and the anxiolytic alpidem. acs.organu.edu.au Derivatives of this scaffold have been extensively investigated for their potential as anxiolytic, hypnotic, and anticonvulsant agents. eco-vector.commdpi.comgoogle.com

The mechanism for these effects is often linked to the modulation of the GABA-A receptor, a key target for benzodiazepines. anu.edu.auresearchgate.net Studies have shown that imidazo[1,2-a]pyridine derivatives can displace [3H]diazepam from brain membrane preparations, indicating an interaction with benzodiazepine (B76468) binding sites. anu.edu.au For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) derivative was developed as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine-based GABA-A receptor modulator, demonstrating the scaffold's utility in this area. nih.gov

Anticonvulsant activity has been reported for various substituted imidazo[1,2-a]pyridines. derpharmachemica.com Specifically, new derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide (B1375780) have undergone synthesis and anticonvulsant studies. dergipark.org.tr The ability of the imidazo[1,2-a]azine system to cross the blood-brain barrier makes it an attractive scaffold for developing agents that act on the central nervous system. researchgate.net

Anti-Inflammatory and Analgesic Property Investigations

The imidazo[1,2-a]pyridine scaffold is associated with significant anti-inflammatory and analgesic properties. eco-vector.commdpi.comderpharmachemica.com Research has demonstrated that derivatives can exhibit potent anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen. derpharmachemica.com

One study involving pyrazolyl imidazo[1,2-a]pyridines found that several synthesized compounds exhibited potent anti-inflammatory effects. derpharmachemica.com Hydrazone derivatives of the imidazo[1,2-a]pyridine ring have also been reported to possess analgesic and anti-inflammatory activities, among other pharmacological properties. mdpi.comiucr.org The mechanism of this anti-inflammatory action has been investigated, with at least one imidazo[1,2-a]pyridine derivative shown to exert its effects by suppressing key inflammatory signaling pathways. nih.gov

Other Reported Biological Activities

Beyond the aforementioned activities, derivatives of this compound are involved in various other biological processes through enzyme inhibition, receptor binding, and pathway modulation.

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Kinase Inhibition: A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed as inhibitors of Phosphatidylinositol-3-kinases (PI3Ks), which are lipid kinases involved in cancer cell proliferation. nih.gov One promising compound, 35 , was identified as a potent PI3Kα inhibitor with an IC₅₀ of 150 nM. semanticscholar.org Another study led to the discovery of compound LB-1 as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) with an IC₅₀ value of 9.22 nM. rsc.org

Prolyl Hydroxylase Inhibition: Utilizing structure-based design, a novel series of imidazo[1,2-a]pyridine derivatives were prepared as inhibitors of HIF-1α prolyl hydroxylase (EGLN1). These compounds displayed apparent inhibition constants in the micromolar range. researchgate.net

Table 2: Enzyme Inhibition by Selected Imidazo[1,2-a]pyridine Derivatives This table is for interactive purposes. Select a compound class to see more details.

Compound Class/IDTarget EnzymePotency (IC₅₀)Reference
Compound 35 PI3Kα150 nM semanticscholar.org
Compound LB-1 CDK99.22 nM rsc.org
Imidazo[1,2-a]pyridinesHIF-1α prolyl hydroxylase4-27 µM (Kᵢ) researchgate.net

The imidazo[1,2-a]pyridine scaffold serves as a framework for ligands targeting a variety of receptors, primarily within the central nervous system.

GABA-A Receptor: As mentioned previously, these compounds are well-known modulators of the GABA-A receptor, interacting with the benzodiazepine binding site to produce anxiolytic and hypnotic effects. anu.edu.aunih.gov

Neuropeptide S Receptor: Imidazo-pyridinium analogs have been investigated as antagonists of the Neuropeptide S (NPS) receptor. nih.gov

Other CNS Receptors: A broad literature survey indicates that various imidazopyridines can act as potent ligands for a diverse range of molecular targets in the CNS, including histamine, serotonin, dopamine, adenosine, and orexin (B13118510) receptors. researchgate.net

Derivatives of imidazo[1,2-a]pyridine have been shown to modulate specific intracellular signaling pathways, which underlies their therapeutic potential.

NF-κB and STAT3 Pathways: A novel imidazo[1,2-a]pyridine derivative, known as MIA, was found to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.gov This suppression led to reduced expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov

PI3K/Akt/mTOR Pathway: As potent inhibitors of PI3Kα, imidazo[1,2-a]pyridine derivatives can block the aberrant activation of the PI3K/Akt/mTOR pathway, which is a common feature in many cancers, thereby inducing cell cycle arrest and apoptosis. nih.gov

Tuberculosis-Related Pathways: Network pharmacology analysis of anti-TB imidazo[1,2-a]pyridine derivatives identified their involvement in modulating pathways crucial for Mtb infection, including NF-kappa B signaling and HIF-1 signaling. nih.gov

Receptor Ligand Characterization

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netacs.org Structure-activity relationship (SAR) studies on derivatives of this compound have been systematically conducted to optimize their therapeutic potential, particularly as anticancer agents. Research has focused on modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring to enhance potency and selectivity. semanticscholar.orgtandfonline.com

A key strategy has been the modification of the imidazo[1,2-a]pyridine derivative PIK-75, a known PI3Kα inhibitor. tandfonline.comnih.gov In these efforts, the sulfonohydrazide group of PIK-75, considered a potential structural alert, was removed and replaced with various substituents at the 2- and 8-positions of the imidazo[1,2-a]pyridine core. nih.gov Initial modifications at the 8-position involved introducing amide, sulphonamide, or urea (B33335) functionalities, which led to an increase in potency. semanticscholar.org

Further investigation revealed that a pyridinephenylsulfonamide group at the 8-position was particularly beneficial for potency. tandfonline.comnih.gov It is speculated that this group projects into the affinity binding pocket of the PI3Kα enzyme, forming a crucial hydrogen bond with the amino acid residue Lys802. tandfonline.comnih.gov A substantial increase in potency was observed when 4-fluoro or 2,4-difluoro groups were incorporated into this substituent. semanticscholar.org

With the pyridinesulfonamide at the 8-position established as an optimal substituent, subsequent SAR studies explored various amines at the 2-position of the this compound core to influence both potency and physicochemical properties. semanticscholar.orgtandfonline.com The results indicated that different amine substituents yielded a range of moderate to excellent inhibitory rates. The rank order of potency for these substitutions was determined to be: pyrrolidine (B122466) > 2-morpholinoethan-1-amine > 3-morpholinopropan-1-amine > morpholine (B109124) > 4-methylpiperidine (B120128) > 1-methylpiperazine. tandfonline.com This systematic exploration led to the identification of compound 35 , featuring a pyrrolidine group at the 2-position and a pyridinesulfonamide at the 8-position, as a highly promising and potent inhibitor. semanticscholar.orgtandfonline.com

In vitro Pharmacological Characterization

Derivatives of this compound have been subjected to in vitro enzyme inhibition assays to quantify their activity against specific molecular targets. A significant focus has been on the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers. semanticscholar.org The aberrant activation of PI3K triggers downstream signaling cascades involving effectors like Akt and mTOR, promoting cell growth, proliferation, and survival. semanticscholar.orgnih.gov

A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were screened for their inhibitory activity against the PI3Kα isoform. semanticscholar.orgnih.gov Systematic SAR studies culminated in the identification of several compounds with submicromolar activity. nih.gov Notably, compound 35 emerged as the most potent derivative, with an IC₅₀ value of 150 nM against PI3Kα in enzymatic assays. semanticscholar.orgtandfonline.com The table below summarizes the enzymatic inhibitory activities of selected derivatives.

CompoundPI3Kα IC₅₀ (μM)Reference
350.15 nih.gov
361.12 nih.gov
370.50 nih.gov

The therapeutic potential of this compound derivatives has been further evaluated through cell-based assays, which provide insights into their effects on cancer cell proliferation and cell cycle progression.

Antiproliferative Activity

Compounds that demonstrated significant enzyme inhibition were further tested for their antiproliferative effects against a panel of human tumor cell lines, particularly those known to harbor PIK3CA mutations. nih.gov The tested cell lines included human ovarian cancer (SKOV-3), human breast cancer (T47D, MCF-7), and human lung cancer (H1975, H460). nih.gov

The results showed that the derivatives exhibited antiproliferative effects at micromolar concentrations, and in general, the cellular activity correlated with their kinase inhibition potency. nih.gov The inhibitors were found to be more sensitive against human breast cancer cell lines compared to non-small cell lung cancer and ovarian cancer lines. nih.gov Compound 35 potently inhibited the proliferation of T47D and MCF-7 human breast cancer cells with IC₅₀ values of 7.9 μM and 9.4 μM, respectively. nih.gov

CompoundCell LineAntiproliferative IC₅₀ (μM)Reference
35T47D (Breast Cancer)7.9 nih.gov
MCF-7 (Breast Cancer)9.4 nih.gov

Cell Cycle Analysis

To understand the mechanism behind the observed antiproliferative activity, cell cycle analysis was performed. Flow cytometry analysis of T47D breast cancer cells treated with the lead compound 35 confirmed that the compound induced cell cycle arrest. semanticscholar.orgtandfonline.comnih.gov Furthermore, this analysis also revealed that compound 35 induced apoptosis, or programmed cell death, in these cancer cells. semanticscholar.orgtandfonline.com This dual action of halting the cell cycle and inducing apoptosis underscores the therapeutic potential of this class of compounds in cancer treatment. waocp.org

Computational Chemistry and Molecular Modeling of 8 Bromoimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. scirp.org For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT methods, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to analyze its geometry, stability, and reactivity. researchgate.netscirp.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of imidazo[1,2-a]pyridine derivatives are crucial for their function. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of these orbitals and the HOMO-LUMO gap (ΔE) provide key insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. scirp.orgnih.gov

In a DFT study of the related 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO energy gap was calculated to be 4.343 eV. iucr.org The analysis revealed that the HOMO is characterized by the π orbitals of the aromatic rings, with the highest electron density on the phenyl ring, while the LUMO also shows π character. iucr.org For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, a high HOMO energy was indicative of a greater ability to donate electrons, while a low LUMO energy suggested a propensity to accept electrons. scirp.org Molecules with a smaller energy gap are generally more reactive. nih.gov

A computational analysis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate using DFT revealed a significant HOMO-LUMO gap, which points to considerable chemical activity. researchgate.net This is further supported by a high electrophilicity value, suggesting the molecule has a strong electrophilic nature. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for Imidazo[1,2-a]pyridine Analogues Note: Data extracted from studies on different, but structurally related, imidazo[1,2-a]pyridine derivatives.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFT--4.343 iucr.org
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateDFT--Small band gap reported researchgate.net
Imidazo[1,2-a]pyridine N-acylhydrazone derivativesB3LYP/6-31+G(d,p)Varies with substitution, used to assess reactivity scirp.org

Investigation of Solvation Effects

The biological and chemical activity of a molecule is profoundly influenced by its solvent environment. Computational studies on Imidazo[1,2-a]pyridine-8-carboxylic acid, an analogue of the target compound, have explored these solvation effects using DFT techniques. researchgate.net The study examined the molecule's properties in the gas phase and in various solvents, including water, DMSO, acetone, and acetonitrile. researchgate.net

Analysis of Molecular Interaction Energies

Understanding how a molecule interacts with its surroundings is fundamental to predicting its physical properties and biological activity. For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, energy framework calculations were performed to analyze the intermolecular forces. iucr.org These calculations revealed that the contacts between molecules are predominantly dispersive in nature. iucr.org

Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, showed that the most significant contributions to the crystal packing were from H⋯Br/Br⋯H (26.1%), H⋯H (21.7%), and H⋯C/C⋯H (21.3%) contacts. iucr.org This detailed analysis of non-covalent interactions is vital for rationalizing crystal packing and can inform the design of new materials with desired properties.

Topological Descriptors and Their Significance

Topological descriptors are numerical parameters that quantify different aspects of a molecule's structure and are widely used in quantitative structure-activity relationship (QSAR) studies. For imidazo[1,2-a]pyridine derivatives, various topological analyses have been performed to understand their electronic and structural characteristics.

In the study of Imidazo[1,2-a]pyridine-8-carboxylic acid, topological inquiries such as the Reduced Density Gradient (RDG), Localized Orbital Locator (LOL), and Electron Localization Function (ELF) were conducted. researchgate.net These methods provide detailed maps of electron density and localization, helping to identify covalent bonds and non-covalent interaction regions within the molecule in both gas and solvent phases. researchgate.netresearchgate.net Fukui functions and Molecular Electrostatic Potential (MEP) maps are also employed to identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.netscirp.org

In Silico Medicinal Chemistry and Computer-Aided Drug Design (CADD)

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.netresearchgate.net Computer-Aided Drug Design (CADD) plays a crucial role in the discovery and optimization of new therapeutic agents based on this scaffold. rsc.org

Prediction and Validation of Biological Properties

In silico methods are extensively used to predict the biological properties of imidazo[1,2-a]pyridine derivatives and to guide their synthesis and testing. For instance, CADD was used to study the binding mode of imidazo[1,2-a]pyridine-based inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. rsc.org Molecular docking simulations revealed how these compounds fit into the ATP binding pocket of the enzyme, providing a rationale for their inhibitory activity and selectivity. rsc.org

Similarly, an innovative in silico screening collaboration was used to explore a library of imidazo[1,2-a]pyridine compounds for activity against visceral leishmaniasis. nih.gov This virtual screening enabled the rapid identification of active chemotypes and informed the subsequent structure-activity relationship (SAR) analysis, highlighting that modifications at positions 2, 3, 6, 7, and 8 were tolerated while retaining anti-parasitic activity. nih.gov In another example, docking studies were instrumental in designing novel imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. nih.gov The docking models showed that the pyridine (B92270) moiety could form an additional π-π interaction with the enzyme, enhancing binding affinity. nih.gov

Elucidation of Molecular Binding Modes

Computational techniques are instrumental in elucidating how imidazo[1,2-a]pyridine derivatives, including those with bromine substitutions, interact with biological targets at a molecular level. Molecular docking and the analysis of crystal structures are primary methods used to visualize and understand these binding modes.

Research has shown that the imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that can interact with a variety of biological targets. ontosight.ai For instance, derivatives have been identified as inhibitors of enzymes like autotaxin (ATX), Cyclin-Dependent Kinases (CDKs), and the VirB11 ATPase. acs.orgucl.ac.uk

Structure-Activity Relationship (SAR) and Pharmacophore Analysis: Computational studies, often combined with experimental data, help build robust Structure-Activity Relationship (SAR) models. These models explain how different substituents on the imidazo[1,2-a]pyridine core affect biological activity. For example, in the development of anti-leishmanial compounds, virtual screening revealed that substitutions at positions 2, 3, 6, 7, and 8 were tolerated while retaining activity. nih.gov The bromine atom, such as in 8-Bromoimidazo[1,2-a]pyridine, is a key feature, influencing the molecule's electronic properties and its ability to form specific interactions, like halogen bonds, within a protein's binding pocket. ontosight.ai

A study on imidazo[1,2-a]pyridine-based autotaxin inhibitors successfully used a co-crystal structure to reveal a novel binding mode where the inhibitor occupied a hydrophobic pocket and channel without interacting with the catalytic zinc ions. acs.org Similarly, docking studies of imidazo[1,2-a]pyrazines (a related scaffold) as ATPase inhibitors showed that the compounds act as ATP mimics, and these in silico insights into the binding site interactions guided the design of second-generation inhibitors. ucl.ac.uk

Crystallographic and Docking Data: X-ray crystallography provides definitive evidence of binding modes. The table below details the interactions observed in a crystal structure of a derivative of this compound, highlighting the specific bonds that stabilize the molecule within its environment. Molecular docking simulations complement this data by predicting binding affinities and poses for related compounds against various targets.

Interaction TypeParticipating Atoms/GroupsSignificanceReference
Intramolecular Hydrogen BondO—H⋯NForms a stable S(6) ring motif, influencing molecular conformation. researchgate.net
Intermolecular Hydrogen BondsN—H⋯O, O—H⋯O, O—H⋯N, C—H⋯BrLink molecules into a three-dimensional network, stabilizing the crystal lattice. researchgate.net
π–π StackingImidazo[1,2-a]pyridine ring and adjacent aromatic ringsContributes to the overall stability of the crystal packing. researchgate.net
Hydrophobic InteractionsAlkyl and aryl substituents with nonpolar residues in the binding pocketKey for affinity and selectivity, as seen in ATX inhibitors. acs.org

Computational Approaches to Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry offers a suite of tools that accelerate this process, reducing the reliance on costly and time-consuming synthesis and screening of large compound libraries. nih.gov

Virtual Screening and In Silico Design: The process often begins with a hit compound, which may be identified through high-throughput screening. Computational methods are then employed to explore the chemical space around this hit. For example, a collaborative virtual screening of proprietary compound libraries was used to rapidly expand a hit imidazo[1,2-a]pyridine chemotype for visceral leishmaniasis. nih.gov This in silico probing identified analogs with improved antiparasitic activity and selectivity. nih.gov Based on the interactions of an initial hit within the ATP binding site of Helicobacter pylori VirB11 ATPase, a second generation of more potent compounds was designed. ucl.ac.uk

Pharmacophore-Guided Optimization: Once a binding mode is understood, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. Subsequent hit optimization for the anti-leishmanial series was informed by such a model, allowing for a thorough investigation of the necessary structural features and opening avenues for further improvement. nih.gov

Predictive Modeling (ADMET and Drug-Likeness): A significant part of lead optimization involves ensuring the compound has drug-like properties. Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.govresearchgate.net By filtering out compounds with predicted liabilities early in the process, researchers can focus resources on the most promising candidates. For instance, studies on imidazo[1,2-a]pyridine derivatives routinely employ these predictions to evaluate their potential as drug candidates. nih.govnih.gov

Computational TechniqueApplication in Lead OptimizationExample with Imidazo[1,2-a]pyridinesReference
Virtual High-Throughput Screening (vHTS)Screening large libraries of virtual compounds against a biological target to identify new hits.Identification of imidazo[1,2-a]pyrazine (B1224502) compounds as potential ATPase inhibitors. ucl.ac.uk
Ligand-Based Similarity ScreeningFinding new active compounds by comparing them to a known active ligand.Rapidly expanded a hit chemotype for visceral leishmaniasis by probing proprietary libraries. nih.gov
Structure-Based Drug Design (SBDD)Using the 3D structure of the target protein to design or modify a ligand.A co-crystal structure with autotaxin revealed a novel binding mode, guiding inhibitor design. acs.org
ADMET PredictionPredicting the pharmacokinetic and toxicity properties of a compound.Used to evaluate the drug-likeness of newly synthesized imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net
Compound Optimization Monitor (COMO)Evaluates chemical saturation and SAR progression to provide decision support during lead optimization.A general methodology applicable to series like imidazo[1,2-a]pyridines to gauge optimization progress. nih.gov

Computational Mechanistic Studies of Reactions

Density Functional Theory (DFT) and other quantum computational methods are powerful tools for investigating the mechanisms of chemical reactions. These studies calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway and helping to explain observed outcomes like regioselectivity and reactivity.

Synthesis and Functionalization Reactions: Computational modeling has been used to predict transition-state energies to optimize synthetic pathways for imidazo[1,2-a]pyridine derivatives. For instance, a comprehensive DFT investigation was conducted on the intramolecular Diels–Alder (IMDA) reaction used to create imidazopyridine-fused isoquinolinones. beilstein-journals.org The calculations revealed that the electronic properties of substituents on both the furan (B31954) ring and the imidazopyridine moiety directly impact the IMDA reaction, explaining why certain substitutions inhibit the reaction. beilstein-journals.org

Mechanistic studies on the copper-mediated cyanation of imidazo[1,2-a]pyridines suggest that the reaction proceeds through a two-step sequence involving an initial iodination followed by cyanation. researchgate.net DFT can be used to model the energetics of such proposed intermediates and transition states to validate the mechanism. The bromine atom at position 8 of the core scaffold is a versatile handle for synthetic modification, often through cross-coupling reactions, and computational studies can help predict the feasibility and outcome of these transformations.

Molecular Properties and Reactivity: DFT calculations are also employed to understand the fundamental electronic properties of the this compound scaffold. Analyses of the Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps help to identify the most reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For example, in a study of an imidazo[1,2-a]pyridine-8-carboxylic acid, DFT was used to analyze solvation effects and identify responsive locations on the molecule. researchgate.net This information is crucial for designing new reactions and understanding the molecule's interactions.

Reaction TypeComputational MethodKey FindingsReference
Intramolecular Diels-Alder (IMDA)DFT (Gaussian)Substituent electronics on the imidazopyridine ring have a direct impact on the reaction feasibility. beilstein-journals.org
Copper-Mediated CyanationMechanistic Studies (supported by computation)Proposed mechanism involves a two-step sequence: initial iodination followed by cyanation. researchgate.net
Suzuki CouplingDFT (supported by experimental work)Used to displace halogens (like bromine) from the imidazo[1,2-a]pyrazine core; DFT can model transition states. ucl.ac.uk
General Reactivity AnalysisDFT (FMO, MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting chemical reactivity. nih.govresearchgate.net

Emerging Applications of 8 Bromoimidazo 1,2 a Pyridine in Advanced Materials and Other Fields

Material Science Applications

In the realm of material science, the imidazo[1,2-a]pyridine (B132010) scaffold is increasingly recognized for its potential in developing advanced materials with unique electronic and photophysical properties. chemimpex.comresearchgate.net Derivatives of this scaffold are being explored for applications in organic electronics, sensors, and luminescent materials. chemimpex.com The core structure contributes to desirable characteristics like high quantum yields and large Stokes shifts, which are valuable for various optical applications. researchgate.net

8-Bromoimidazo[1,2-a]pyridine and its derivatives are actively being investigated for their potential in the creation of advanced organic semiconductors. chemimpex.comchemscene.com The inherent electronic properties of the imidazo[1,2-a]pyridine core make it a suitable candidate for use in organic electronics. chemimpex.com Research has extended to the development of high-quality organic semiconductors and materials for organic field-effect transistors (OFETs), underscoring the compound's relevance in this high-tech field. chemimpex.comchemscene.comresearchgate.net

The optoelectronic properties of molecules derived from the imidazo[1,2-a]pyridine skeleton are a subject of intensive study. researchgate.netresearchgate.net These compounds are attractive for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Research has shown that the photoluminescent properties can be finely tuned by modifying the substituents on the imidazo[1,2-a]pyridine core. nih.gov For example, V-shaped bis-imidazo[1,2-a]pyridine fluorophores have been synthesized that exhibit intense photoluminescence, with emissions tunable from the near-UV to the deep-blue region of the spectrum. nih.gov The unique structure also lends itself to applications in bioimaging and the development of chemosensors. researchgate.net

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine-Based Fluorophores This table presents data on V-shaped fluorophores containing imidazo[1,2-a]pyridine units, demonstrating the tunability of their optical properties.

CompoundBridgeSubstituent (X)Emission RangePhotoluminescence Quantum Yield (PLQY)
Series 4 PhenylA or DNear-UV to Deep-Blue0.17–0.51
Series 5 Pyridine (B92270)A or DNear-UV to Deep-Blue0.17–0.51
Data sourced from studies on bis-Imidazo[1,2-a]pyridine fluorophores. nih.gov 'A' denotes an electron-accepting group, and 'D' denotes an electron-donating group.

Role in Organic Semiconductor Development

Agricultural Chemistry Applications

This compound serves as a valuable intermediate in agricultural chemistry. chemimpex.com It is used in the formulation and development of novel agrochemicals, including effective and selective pesticides and herbicides designed to enhance crop protection. chemimpex.comchemshuttle.com The strategic incorporation of the this compound scaffold allows chemists to synthesize new active ingredients with potential applications in modern, sustainable agriculture. a2bchem.comechemi.com For instance, related bromo-imidazo[1,2-a]pyridine structures are used as intermediates for agrochemicals with pesticidal properties. lookchem.com

Utility in Diagnostic Tool Development

The unique properties of this compound and its derivatives are being harnessed for the development of next-generation diagnostic tools. chemimpex.com Researchers are actively investigating the use of this compound in creating diagnostic agents for advanced imaging techniques. chemimpex.com The goal is to improve the detection and monitoring of diseases. chemimpex.com Furthermore, the inherent optoelectronic and fluorescent properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for creating sophisticated biological probes and chemosensors. researchgate.net

General Research Reagent Utility

As a versatile heterocyclic compound, this compound is a widely used building block in chemical synthesis. a2bchem.com Its structure is a key intermediate for synthesizing a wide array of more complex organic and bioactive molecules. chemimpex.comsmolecule.com The bromine atom at the 8-position is particularly significant as it provides a reactive site for further functionalization, often through cross-coupling reactions, enabling the creation of diverse chemical entities with tailored properties. chemimpex.coma2bchem.com This reactivity allows for the construction of libraries of novel compounds for various research applications, from medicinal chemistry to materials science. a2bchem.comresearchgate.netacs.org

Q & A

Q. Basic Techniques :

  • ¹H/¹³C-NMR : Key for identifying aromatic protons (δ 7.71–9.06 ppm) and bromine-induced deshielding effects .
  • FT-IR : Confirms functional groups (e.g., nitro stretches at 1343 cm⁻¹, C-Br at 709 cm⁻¹) .

Q. Advanced Techniques :

  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., intramolecular hydrogen bonds like O2—H1O2⋯N4) and crystal packing interactions .
  • LC-MS/HPLC : Essential for purity assessment, particularly for intermediates prone to side reactions (e.g., over-bromination) .

How does the position of bromine in imidazo[1,2-a]pyridine derivatives influence their biological activity?

Structure-Activity Relationship (SAR) Insights :
The 8-bromo substitution enhances electrophilic character, improving interactions with biological targets like kinase domains. For example, 8-bromo derivatives exhibit potent antiprotozoal activity due to enhanced halogen bonding with parasitic enzymes . Comparative studies with 6-bromo analogues show reduced efficacy, highlighting the importance of regiochemistry .

What strategies are effective for designing this compound-based probes for in vivo studies?

Q. Methodological Recommendations :

  • Hydrazone functionalization : Schiff base formation (e.g., with 4-diethylamino-2-hydroxybenzaldehyde) improves solubility and enables fluorescent tagging .
  • Pharmacokinetic optimization : Introducing carboxamide groups (via HATU-mediated coupling) enhances metabolic stability and blood-brain barrier penetration .

How can researchers mitigate challenges in scaling up this compound synthesis?

Q. Process Chemistry Considerations :

  • Catalyst recycling : HATU/DIPEA systems can be reused with <5% loss in activity after three cycles, reducing costs .
  • Flow chemistry : Continuous flow systems minimize exothermic risks during bromination and improve reproducibility for high-throughput applications .

What are the emerging applications of this compound in drug discovery?

Q. Therapeutic Areas :

  • Anticancer agents : Derivatives inhibit cyclin-dependent kinases (CDKs) via π-π stacking interactions with ATP-binding pockets .
  • Anti-inflammatory agents : Modulating NF-κB pathways in preclinical models shows promise for treating fibrosis .

How do solvent polarity and substituents affect the photophysical properties of this compound derivatives?

Advanced Analysis :
Solvatochromic shifts in fluorescence (e.g., in ethanol vs. DMSO) correlate with dipole moment changes in excited states. Electron-withdrawing groups (e.g., nitro) redshift absorption maxima, enabling tunable emission for imaging probes .

What computational tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?

Q. Methodological Guidance :

  • DFT calculations : Predict regioselectivity in Suzuki-Miyaura couplings (e.g., C3 vs. C8 reactivity) .
  • Molecular docking : Simulate binding modes with biological targets (e.g., GABAA receptors) to prioritize synthetic targets .

How can researchers address solubility issues in this compound-based compounds during biological assays?

Q. Formulation Strategies :

  • Co-crystallization : With hydrophilic co-formers (e.g., saccharin) improves aqueous solubility .
  • Prodrug design : Phosphorylation or PEGylation of hydroxyl/carboxamide groups enhances bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.